SB 264128
Description
Aspects of Pharmacokinetics Relevant to Preclinical Efficacy Studies
Pharmacokinetic properties are crucial for determining the in vivo efficacy of an antibacterial agent. SB 264128 is a C-14 acyl-carbamate derivative, a class of pleuromutilins known for improved metabolic stability compared to earlier sulfanyl-acetate derivatives. portico.orgweizmann.ac.il This improved stability contributes to better oral bioavailability. portico.orgweizmann.ac.il this compound demonstrated good oral bioavailability in preclinical species, including rats (63%), dogs (60-90%), and cynomolgus monkeys (22%). portico.org This favorable oral bioavailability supports its evaluation and efficacy observed in animal infection models via oral administration. portico.org The reduced metabolism of acyl-carbamate derivatives like this compound, characterized by a lower elimination rate, was considered an advantage for potential oral treatment. weizmann.ac.il
Properties
CAS No. |
202585-70-4 |
|---|---|
Molecular Formula |
C₂₈H₄₂N₂O₅·HCl |
Molecular Weight |
523.1 |
Synonyms |
[(1S,3R,4S)-1-Azabicyclo[2.2.1]hept-3-ylcarbonyl]-carbamic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Monohydrochlori |
Origin of Product |
United States |
Molecular Mechanism of Action of Sb 264128 on Bacterial Ribosomes
Interaction with the Peptidyl Transferase Center (PTC)
The peptidyl transferase center (PTC) is a highly conserved functional site located within the large ribosomal subunit (50S in bacteria) where peptide bonds are formed between incoming amino acids, thus elongating the polypeptide chain. libretexts.orgwikipedia.orgmdpi.com SB 264128 binds to the PTC, thereby disrupting its catalytic activity. mdpi.comnih.govweizmann.ac.ilnih.gov
This compound, like other pleuromutilin (B8085454) antibiotics, binds to the 50S ribosomal subunit at the PTC. nih.govnih.govnih.govresearchgate.netbiorxiv.org Structural studies, including those with other pleuromutilin compounds such as tiamulin (B153960), have shown that these drugs bind within the PTC cavity. nih.gov The binding site of pleuromutilins overlaps with the binding sites for the A-site (aminoacyl-tRNA) and P-site (peptidyl-tRNA) substrates. weizmann.ac.ilnih.gov Chemical footprinting studies have identified specific nucleotides in the 23S ribosomal RNA (rRNA), a key component of the 50S subunit, that are affected by the binding of pleuromutilin derivatives, including this compound. These nucleotides include A2058, A2059, G2505, U2506, U2584, and U2585 (using E. coli numbering). nih.govresearchgate.net
The structure of pleuromutilin antibiotics, including this compound, consists of a common tricyclic mutilin (B591076) core and a C14 side chain extension. mdpi.comnih.govpnas.org The tricyclic mutilin core is crucial for anchoring the drug within a hydrophobic pocket near the A-site of the PTC. mdpi.comnih.govnih.gov This core is suggested to be similarly anchored in the binding pocket for various pleuromutilin derivatives, as indicated by affected nucleotides like A2058, A2059, G2505, and U2506 in chemical footprinting experiments. nih.govresearchgate.net The C14 side chain extends from the mutilin core towards the P-site. mdpi.comnih.govnih.gov The nature of the C14 side chain influences the drug's interaction with neighboring rRNA nucleotides and affects the conformation of the binding cavity. nih.gov For this compound, the side chain extension is an acyl carbamate (B1207046). nih.gov While the mutilin core provides primary binding interactions, modifications to the C14 side chain are a key strategy for developing derivatives with improved properties. nih.gov The C21 keto group, conserved among pleuromutilin derivatives, is essential for antimicrobial activity and is involved in hydrogen bonds with ribosomal nucleotides like G2061. pnas.orgnih.govresearchgate.net
Binding of this compound to the PTC induces conformational changes within the ribosomal cavity. nih.gov Chemical footprinting data specifically show that this compound binding leads to increased accessibility of nucleotides U2584 and U2585 to chemical modification (e.g., by CMCT), indicating that these nucleotides become more exposed upon drug binding compared to ribosomes without the drug. nih.gov This contrasts with some other pleuromutilins that cause protection effects at these positions. nih.gov The strong enhancements observed at U2584 and U2585 with this compound suggest that its side chain extension particularly influences the conformation of these nucleotides within the PTC. nih.gov These induced-fit motions, exploiting the ribosome's intrinsic flexibility, are thought to contribute to the efficient binding of pleuromutilins by sealing and tightening the binding pocket. nih.govresearchgate.net Nucleotides U2584 and U2585 are known to be flexible and essential for ribosomal function. wikipedia.orgbiorxiv.orgresearchgate.netnih.gov
Inhibition of Bacterial Protein Synthesis Elongation
This compound inhibits bacterial protein synthesis at the elongation phase. portico.org Elongation is the process where amino acids are sequentially added to the growing polypeptide chain based on the mRNA sequence. libretexts.orglibretexts.org
A primary mechanism by which pleuromutilins, including this compound, inhibit protein synthesis is by interfering with peptide bond formation. nih.govmdpi.comnih.govweizmann.ac.ilnih.govresearchgate.net By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNA in the A-site and/or peptidyl-tRNA in the P-site, thus preventing the nucleophilic attack required for peptide bond formation. mdpi.commdpi.comnih.govnih.govnih.gov The overlap of the pleuromutilin binding site with the A- and P-sites directly explains this interference. weizmann.ac.ilnih.gov
While the primary effect of this compound is on the elongation phase, some studies on pleuromutilins suggest effects at earlier stages or on the stability of ribosomal complexes. Pleuromutilins inhibit in vitro protein synthesis at an early point in the elongation cycle, with the formation of the first peptide bond being particularly sensitive. portico.org Once elongation has proceeded beyond the first peptide bond, continued protein synthesis is relatively insensitive to pleuromutilins. portico.org This suggests a significant impact on the transition from initiation to elongation or on the initial elongation events. The formation of the ribosomal initiation complex involves the small (30S) and large (50S) subunits, mRNA, initiator tRNA, and initiation factors, forming the 70S initiation complex primed for elongation. texasgateway.orglibretexts.orgnih.govnih.govbiorxiv.org While direct detailed data on this compound's specific impact on the stability or function of the initiation complex is limited in the provided sources, the sensitivity of the first peptide bond formation implies that the drug's presence during or immediately after initiation is particularly disruptive. portico.org The binding at the PTC, which is formed by the association of the 30S and 50S subunits, could potentially influence the stability or functional conformation of the assembled 70S initiation complex, making the initial peptidyl transfer step highly susceptible to inhibition. texasgateway.orglibretexts.orglibretexts.orgnih.gov
Comparative Analysis of this compound Binding with Other Pleuromutilin Derivatives
Differentiating Ribosomal Footprints and Interaction Profiles
Chemical footprinting studies have been instrumental in comparing the ribosomal interaction profiles of various pleuromutilin derivatives, including this compound, pleuromutilin, tiamulin, and valnemulin (B25052). nih.gov These studies involve using chemical probes to identify nucleotides in the ribosomal RNA (rRNA) that become protected or enhanced in their reactivity upon drug binding, indicating close proximity or conformational changes induced by the drug. nih.gov
The footprints of pleuromutilin derivatives are primarily differentiated at nucleotides U2506, U2584, and U2585 within domain V of the 23S rRNA, which is part of the PTC. nih.govresearchgate.net While tiamulin and valnemulin show protections at U2506, U2584, and U2585, the footprint of pleuromutilin is generally weaker with no significant alterations at U2584. nih.gov
In contrast, this compound exhibits a distinct footprint characterized by strong enhancements at U2584 and U2585, weak enhancements at A2058 and A2059, and a weak protection at U2506. nih.gov The enhancements observed with this compound at U2584 and U2585 suggest that these nucleotides become more accessible to chemical modification upon binding, indicating a different conformational effect compared to other pleuromutilins. nih.gov The enhancements at A2058 and A2059, located in the peptide exit tunnel, suggest indirect effects induced by this compound binding. nih.gov
The degree of protection at U2506 varies among the derivatives, increasing from this compound to pleuromutilin to tiamulin to valnemulin at a given concentration. nih.gov
Here is a summary of the chemical footprinting data for selected nucleotides in the presence of different pleuromutilin derivatives:
| Nucleotide | Tiamulin | Valnemulin | Pleuromutilin | This compound |
| A2058 | Enhancement | Enhancement | Attenuated | Weak Enhancement |
| A2059 | Enhancement | Enhancement | Attenuated | Weak Enhancement |
| U2506 | Protection | Protection | Attenuated | Weak Protection |
| U2584 | Protection | Protection | No significant alteration | Strong Enhancement |
| U2585 | Protection | Protection | Attenuated | Strong Enhancement |
Note: Based on data from chemical footprinting studies. Enhancement indicates increased accessibility to chemical modification, while protection indicates reduced accessibility. Attenuated effects are weaker than those observed with tiamulin and valnemulin. nih.gov
Structural Determinants of Binding Affinity and Ribosomal Interactions
The conserved tricyclic mutilin core of pleuromutilins binds to the PTC with a similar orientation, primarily positioned at the A-site, while the C14 extensions point towards the P-site. pnas.orgnih.govresearchgate.net This binding mode directly inhibits peptide bond formation. pnas.orgnih.govresearchgate.net
Crystal structures of ribosomal subunits complexed with pleuromutilin derivatives, including studies that have involved this compound, have provided detailed insights into the structural determinants of their binding. pnas.orgnih.govresearchgate.net These structures show that the pleuromutilin core forms interactions within a tight pocket at the A-tRNA binding site. weizmann.ac.il A key interaction involves an H-bond network with G2061, mediated by the essential C21 keto group present in all three compounds studied crystallographically (retapamulin, SB-280080, and SB-571519). pnas.org While the core interactions are similar, the variations in the C14 side chains lead to differential interactions with the surrounding ribosomal elements, contributing to the distinct footprints and potentially influencing binding affinity and spectrum of activity. nih.gov
The strong enhancements at U2584 and U2585 observed with this compound in footprinting studies suggest that its C14 acyl carbamate side chain induces a conformational change in the rRNA within the binding cavity, making these nucleotides more accessible. nih.gov This contrasts with the protections observed with tiamulin and valnemulin, which have thioether side chains and appear to shield these nucleotides. nih.gov These differences highlight how the chemical nature and structure of the C14 extension significantly influence the precise interaction profile and induced conformational changes within the ribosomal binding site.
Ribosomal protein L3 is also implicated in the binding site of pleuromutilins. drugbank.comeuropa.eutga.gov.au Mutations in ribosomal protein L3 can affect the binding of pleuromutilins, including this compound, suggesting its involvement in forming the binding cavity or influencing its conformation. nih.gov
While the core binding mechanism at the PTC is shared among pleuromutilins, the specific interactions mediated by the variable C14 side chains, as revealed by differential ribosomal footprints and structural analyses, contribute to the unique binding characteristics and potentially the pharmacological profiles of individual derivatives like this compound.
Preclinical Pharmacological Profile of Sb 264128
Aspects of Pharmacokinetics Relevant to Preclinical Efficacy Studies
Oral Bioavailability in Preclinical Animal Models
Oral bioavailability refers to the rate and extent to which an administered drug enters the systemic circulation nih.gov. Preclinical studies in animal models are crucial for assessing a drug's pharmacokinetic properties, including oral bioavailability, to inform dose-setting in later stages of development news-medical.netresearchgate.net.
SB 264128 has been evaluated for its oral bioavailability in several preclinical animal models. As an acyl-carbamate derivative, this compound has shown a better balance between antimicrobial activity and metabolic stability, contributing to its oral bioavailability portico.org.
Data on the oral bioavailability of this compound in preclinical species are presented in the table below:
| Animal Model | Oral Bioavailability (%) | Source |
| Rats | 63 | portico.org |
| Dogs | 60-90 | portico.org |
| Cynomolgus Monkeys | 22 | portico.org |
These findings indicate that this compound exhibits moderate to good oral bioavailability in these preclinical species portico.org.
Metabolic Stability Considerations for Pleuromutilin (B8085454) Derivatives
Studies with other pleuromutilin derivatives, such as azamulin, have shown that hydroxylation, particularly at the C-2 and C-8 positions of the mutilin (B591076) core, is a major metabolic pathway in vivo and in vitro portico.orgasm.org. The resulting mono-hydroxylated metabolites are typically devoid of antibacterial activity portico.org. This formation of antibacterially inactive hydroxylated metabolites appears to be a general characteristic of pleuromutilin analogs portico.org.
Modifications to the side chain at the C-14 position of the pleuromutilin structure have been explored to improve metabolic stability and antibacterial activity asm.org. While modifications at the C-14 glycolic acid chain led to derivatives like tiamulin (B153960) and valnemulin (B25052), which have thioether side chains, these tend to be metabolized relatively rapidly by liver microsomes portico.orgnih.gov.
This compound, which contains a C-14 acyl-carbamate side-chain, demonstrates a better balance between antimicrobial activity and metabolic stability compared to derivatives with sulfanyl-acetate side-chains like tiamulin and SB-268091 portico.org. This improved metabolic stability is a contributing factor to the observed oral bioavailability of this compound in preclinical animal models portico.org.
Strategies to enhance the metabolic stability of pleuromutilin derivatives also include chemical modifications in the 5- and 6-membered rings of the mutilin core portico.orgasm.org. However, modifications such as inverting the stereochemistry at C-6 or substitutions at C-1 can impact activity portico.org. The development pathway for pleuromutilin derivatives often focuses on side-chain modifications, which can improve bioactivity but may not significantly enhance metabolic stability and bioavailability asm.org. An alternative approach proposed is to modify or "seal" the active metabolic sites on the mutilin core asm.org.
Discovery, Design, and Chemical Biology of Sb 264128 and Analogs
Medicinal Chemistry Approaches for Pleuromutilin (B8085454) Derivatization
Medicinal chemistry efforts on pleuromutilins have primarily focused on modifying the C14 glycolic ester side chain to enhance antibacterial activity and overcome limitations such as narrow spectrum and susceptibility to efflux pumps. mdpi.comjst.go.jpnih.govmdpi.comacs.orgmdpi.comjst.go.jpoup.comnih.gov While modifications to the tricyclic core have been explored, they have not consistently resulted in significantly improved antibacterial activity. nih.govnih.govmdpi.comchemrxiv.org
Derivatization at the C14 position has proven to be the most fruitful strategy for discovering more potent variants. mdpi.comjst.go.jpacs.orgoup.comnih.govnih.gov This involves replacing the terminal hydroxyl group or the entire glycolic side chain with various substituents. nih.gov Two main types of semisynthetic pleuromutilin analogs have emerged from these efforts: those with flexible sulfanylacetyl linkers and those with more rigid acylcarbamate linkers. nih.gov
Examples of successful semisynthetic pleuromutilin derivatives developed through C14 modification include tiamulin (B153960), valnemulin (B25052), and retapamulin, initially used in veterinary medicine, and more recently, lefamulin, approved for human systemic use. mdpi.comjst.go.jpnih.govmdpi.commdpi.comnih.gov These modifications have aimed to improve factors such as in vitro and in vivo activity, pharmacokinetic properties, and the ability to overcome resistance mechanisms. mdpi.comjst.go.jpnih.govportico.orgacs.orgoup.comnih.gov
Structure-Activity Relationships (SAR) Governing Antimicrobial Activity and Metabolic Profile
Extensive SAR studies have been conducted on pleuromutilin derivatives to understand the relationship between their chemical structure and biological activity. mdpi.comjst.go.jpacs.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov These studies have established that the 5-6-8 tricyclic core is essential for bioactivity. jst.go.jpnih.gov Key functional groups on the core, such as the carbonyl group at C3 and the hydroxyl group at C11, are also crucial for antibacterial activity. jst.go.jpnih.gov The presence of a free hydroxyl group at C14 renders the compound inactive. jst.go.jpnih.gov
The nature of the substituent at the C14 position significantly influences the antimicrobial activity and pharmacokinetic properties. jst.go.jpacs.orgoup.comnih.govnih.gov Modifications at C14 can maximize interactions with the peptidyl transferase cavity, leading to enhanced antimicrobial activity. jst.go.jp The replacement of the oxygen atom at C22 with a sulfur or nitrogen atom, creating thioether or amine linkages, has often resulted in improved activity. mdpi.comjst.go.jpacs.orgmdpi.comnih.gov Specifically, C14 extensions containing thioethers and tertiary amine moieties have frequently displayed improved antibacterial activity. mdpi.comnih.gov
SAR studies have also guided efforts to improve the metabolic stability of pleuromutilin derivatives. Hepatic metabolism mediated by cytochrome P450 enzymes has been a major challenge in developing oral formulations. portico.org Analogs with C14 sulfanyl-acetate side chains, such as tiamulin, tend to be metabolized relatively rapidly. portico.org However, derivatives containing the C14 acyl-carbamate side chain, including SB 264128, have demonstrated a better balance between antimicrobial activity and metabolic stability. portico.org This improved metabolic profile contributes to better oral bioavailability observed in animal studies for compounds like this compound. portico.org
Strategic Development of Acyl Carbamate (B1207046) Side Chains in Pleuromutilin Chemistry
The strategic development of acyl carbamate side chains, as seen in this compound, represents a significant approach in pleuromutilin chemistry aimed at improving pharmacological properties. nih.govpnas.orgnih.govportico.orgweizmann.ac.ilresearchgate.net Unlike the more flexible sulfanylacetyl linkers found in compounds like tiamulin and valnemulin, acyl carbamate derivatives feature a more rigid linker at the C14 position. nih.govweizmann.ac.il
This compound is an example of an acyl carbamate derivative synthesized to achieve improved metabolic stability and bioavailability. nih.govportico.org This class of derivatives has shown reduced metabolism compared to some sulfanyl-acetate analogs, making them more suitable candidates for oral administration. pnas.orgportico.orgweizmann.ac.il The improved metabolic stability of acyl carbamate pleuromutilins contributes to more favorable pharmacokinetic profiles. portico.org
Chemical footprinting studies comparing the ribosomal binding of pleuromutilin, tiamulin, valnemulin, and this compound have indicated that the thioether and acyl carbamate side chain extensions can adopt distinct conformations within the peptidyl transferase cavity. nih.gov While the tricyclic core binding is generally conserved, the nature of the C14 side chain influences interactions with specific ribosomal nucleotides, such as U2506, U2584, and U2585. nih.govweizmann.ac.ilresearchgate.net The distinct interactions mediated by the acyl carbamate side chain of this compound at nucleotides like U2584 and U2585 highlight the impact of this structural modification on ribosomal binding. nih.gov
Advancements in Overcoming Bacterial Resistance through Pleuromutilin Modification
Pleuromutilins possess a unique mechanism of action, targeting the peptidyl transferase center of the ribosome, which is distinct from many other antibiotic classes. mdpi.comnih.govmdpi.comresearchgate.netnih.govportico.orgsemanticscholar.org This distinct target contributes to a low frequency of spontaneous resistance mutations and minimal cross-resistance with other ribosome-inhibiting antibiotics like lincosamides or oxazolidinones. mdpi.commdpi.comresearchgate.netportico.orgsemanticscholar.org The development of resistance to pleuromutilins is generally considered slow and occurs in a stepwise manner in laboratory settings. portico.orgresearchgate.net
Despite the low intrinsic resistance potential, bacteria can develop resistance to pleuromutilins through several mechanisms. These include mutations in ribosomal protein L3, nucleotide methylation by the Cfr methyltransferase (specifically C-8 methylation of A2503 in 23S rRNA), and the action of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Medicinal chemistry efforts, including the development of derivatives like this compound and other modified pleuromutilins, aim to overcome existing resistance mechanisms and broaden the spectrum of activity. nih.govmdpi.comresearchgate.netoup.comresearchgate.netresearchgate.netportico.org Modifications, particularly at the C14 side chain and more recently at C12, have shown promise in enhancing activity against resistant strains and even extending activity to some Gram-negative bacteria, which are intrinsically less susceptible due to efflux. mdpi.comnih.govmdpi.comnih.govoup.comchemrxiv.orgnih.gov For instance, incorporating longer-chain triamines or polyamines at C22 has yielded analogs with activity against both Staphylococcus aureus and Escherichia coli. mdpi.com The C14 side chain of lefamulin, for example, is thought to help overcome bacterial ribosomal mutations and resistance by maximizing hydrogen bonds to the target site. researchgate.net
Advanced Research Methodologies and Models in Sb 264128 Studies
In Vitro Biochemical and Biophysical Techniques
A variety of in vitro techniques have been instrumental in characterizing the binding and inhibitory properties of SB 264128 at the molecular level.
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target. In the study of pleuromutilin (B8085454) derivatives, competitive ribosome-binding assays have been employed to determine their dissociation constants (Kd). For instance, a radioligand displacement assay using [3H]SB-258781 has been utilized to ascertain the affinity of related pleuromutilin compounds to E. coli ribosomes. nih.gov While specific Kd values for this compound from such assays are not detailed in the provided search results, the high binding affinity of the pleuromutilin class as a whole has been confirmed through these methods. nih.gov The quantitative binding of related derivatives, as determined by crystallographic occupancy, further supports the high-affinity nature of this interaction. nih.gov
A fluorescent derivative, SB-452466, has also been used in a fluorescence polarization assay to establish a high-throughput method for measuring ribosome binding. portico.org This assay has shown good correlation with functional assays that measure the inhibition of protein synthesis, underscoring the relevance of ribosome binding to the antibacterial activity of these compounds. portico.org
Table 1: Ribosome Binding Assay Data for Selected Pleuromutilin Derivatives
| Compound | Assay Type | Organism | Target | Finding |
| Related Pleuromutilins | Radioligand Displacement | E. coli | Ribosome | High binding affinity demonstrated. nih.gov |
| SB-452466 | Fluorescence Polarization | Multiple bacterial species | Ribosome | Tightly binds to ribosomes, correlating with protein synthesis inhibition. portico.org |
Chemical footprinting has been a pivotal technique in mapping the precise binding site of this compound on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC). nih.gov This method involves treating the ribosome-drug complex with chemical probes that modify accessible rRNA nucleotides. The binding of the drug protects certain nucleotides from modification or alters their reactivity, creating a "footprint."
Studies using reagents like dimethyl sulfate (B86663) (DMS) and 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) have revealed the specific interactions of this compound. For example, the binding of this compound to E. coli 70S ribosomes results in the protection of nucleotide U2506 from CMCT modification. nih.gov Interestingly, this compound also causes a strong enhancement of CMCT modification at nucleotides U2584 and U2585, suggesting that the side chain of this compound induces a conformational change in the rRNA, making these nucleotides more accessible to the chemical probe. nih.gov This indicates that the side chain extensions of pleuromutilin derivatives can interact with and influence the conformation of neighboring rRNA nucleotides. nih.gov
Table 2: Chemical Footprinting Data for this compound on E. coli 23S rRNA
| Nucleotide | Reagent | Effect of this compound Binding | Interpretation |
| U2506 | CMCT | Protection | Direct interaction or close proximity to the binding site. nih.gov |
| U2584 | CMCT | Enhanced Modification | Drug-induced conformational change increasing accessibility. nih.gov |
| U2585 | CMCT | Enhanced Modification | Drug-induced conformational change increasing accessibility. nih.gov |
These footprinting results, when mapped onto the secondary structure of the 23S rRNA, provide a detailed picture of the drug's binding pocket within the PTC. researchgate.net
While direct polysome profile analysis studies specifically focusing on this compound were not identified in the provided search results, this technique is a powerful tool for assessing the impact of antibiotics on protein synthesis. Polysome profiling separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by ultracentrifugation through a sucrose (B13894) gradient. A decrease in the polysome fraction and an increase in the monosome and ribosomal subunit fractions are indicative of translation inhibition. Given that pleuromutilins, including this compound, are known inhibitors of protein synthesis, it is expected that treatment of bacteria with this compound would lead to a significant reduction in polysomes.
Coupled in vitro transcription/translation systems are essential for confirming the inhibitory activity of antibiotics on protein synthesis in a controlled, cell-free environment. Pleuromutilins have been shown to inhibit in vitro protein synthesis on E. coli ribosomes using both artificial and natural mRNA templates. portico.org The primary inhibitory effect occurs early in the elongation cycle, with the formation of the first peptide bond being particularly sensitive. portico.org In contrast, once elongation has progressed beyond the initial steps, protein synthesis becomes relatively insensitive to these compounds. portico.org The acyl-carbamate side-chain of this compound contributes to its potent antimicrobial activity, which is a direct consequence of its ability to inhibit ribosomal protein synthesis. portico.org
Structural Biology Approaches
Structural biology provides atomic-level details of drug-target interactions, which is crucial for understanding the mechanism of action and for rational drug design.
While a crystal structure of the ribosome in complex with this compound itself was not detailed in the search results, X-ray crystallography has been successfully used to determine the structures of the large ribosomal subunit (50S) from Deinococcus radiodurans and Haloarcula marismortui in complex with other pleuromutilin derivatives, such as tiamulin (B153960). nih.govnih.gov These structures have been instrumental in visualizing the binding site within the peptidyl transferase center. The binding of these derivatives induces a conformational change in the ribosome, an "induced-fit" mechanism, which tightens the interaction. nih.gov
The crystallographic data for related compounds confirms the location of the pleuromutilin binding pocket and reveals that nucleotides U2506 and U2585 undergo conformational changes upon drug binding. nih.gov These structural findings are consistent with the biochemical data from chemical footprinting studies of this compound, which also implicate these nucleotides in the drug's interaction with the ribosome. nih.gov The structural insights from these related complexes provide a robust model for how this compound binds to its ribosomal target.
Despite a comprehensive search of scientific literature, no specific studies detailing the application of the advanced research methodologies outlined in the request to the chemical compound “this compound” could be located. The available research focuses on other members of the pleuromutilin class of antibiotics.
Therefore, it is not possible to generate an article that focuses solely on this compound while adhering to the specified outline and content requirements. Information regarding Cryo-Electron Microscopy applications, specific preclinical animal models for efficacy and resistance, and computational modeling is available for related pleuromutilin compounds, but not for this compound itself.
Future Directions and Broader Academic Implications of Sb 264128 Research
Lessons for Novel Antibiotic Discovery Targeting Ribosomal Functions
Studies on SB 264128 and its interactions with the bacterial ribosome provide crucial lessons for the discovery of novel antibiotics targeting this essential cellular machinery. Pleuromutilins bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a highly conserved and vital region for protein synthesis. nih.govnih.gov The specific binding mode of pleuromutilins, including insights gleaned from research on derivatives like this compound, involves interactions with domain V of the 23S rRNA and ribosomal protein L3. nih.gov This interaction inhibits peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits. nih.gov
Detailed investigations, such as chemical footprinting experiments, have revealed how the side chain extensions of pleuromutilin (B8085454) derivatives, including this compound, can interact with neighboring rRNA nucleotides and influence their conformation. For instance, this compound has shown altered reactivity at nucleotides U2584 and U2585 compared to other pleuromutilins, indicating unique interactions within the binding site. Understanding these subtle differences in interaction patterns among pleuromutilin derivatives can inform the rational design of new compounds with potentially improved binding affinity, altered spectrum of activity, or reduced susceptibility to resistance mechanisms. The structural data from pleuromutilin-ribosome complexes, combined with biochemical information, can pave the way for the rational design of new derivatives.
Potential for Addressing Antimicrobial Resistance through Pleuromutilin Research
Research into this compound contributes to the understanding of how the pleuromutilin class can potentially address the growing challenge of antimicrobial resistance. Pleuromutilins generally exhibit a low propensity for the development of resistance and are typically unaffected by common resistance mechanisms that target other classes of antibiotics, such as macrolides, fluoroquinolones, tetracyclines, and beta-lactams. This distinct mechanism of action, targeting a site on the ribosome that differs from many other antibiotic classes, makes them valuable candidates in the fight against multidrug-resistant bacteria. nih.gov
Studies involving this compound, alongside other pleuromutilins, have investigated the impact of ribosomal protein mutations, such as those in L3, on antibiotic susceptibility. These studies help to elucidate potential resistance pathways specific to this class, guiding strategies to overcome them through chemical modification. While the primary binding site nucleotides are highly conserved, resistance can arise from mutations in less conserved nucleotides in the vicinity of the binding pocket, highlighting the importance of understanding these remote interactions. Continued research on pleuromutilin derivatives like this compound contributes to the broader effort to develop new agents effective against resistant bacterial strains.
Contribution to Understanding Ribosomal Function and Antibiotic-Ribosome Interactions
The study of this compound's interaction with the ribosome significantly contributes to the fundamental understanding of ribosomal function and how small molecules can modulate its activity. The high-resolution structural analysis of ribosomal complexes with pleuromutilins, including studies that involve or are comparable to research on derivatives like this compound, provides detailed insights into the architecture of the PTC and the dynamic nature of the ribosome.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
